Pyrazolethione, 3-1

Description

Pyrazolethione, 3-1 (C₁₆H₁₄Br₃N₃S) is a synthetic small-molecule inhibitor targeting the sortase A (SrtA) enzyme in Staphylococcus aureus (S. aureus) and Bacillus anthracis (B. anthracis). SrtA is a transpeptidase critical for bacterial virulence, as it anchors surface proteins to the cell wall. Unlike conventional antibiotics, 3-1 acts as an anti-infective agent by selectively inhibiting SrtA without impairing bacterial growth, thereby minimizing selective pressure for resistance .

Properties

IUPAC Name |

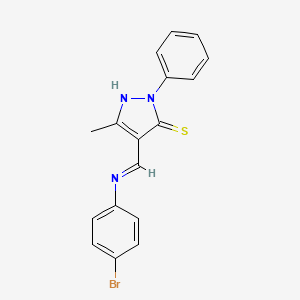

4-[(4-bromophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3S/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZXLUJHFAWXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolethione, 3-1 typically involves the cyclization of hydrazine derivatives with carbonyl compounds in the presence of sulfur sourcesThe reaction conditions often include mild heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of catalysts and advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrazolethione, 3-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Alkyl halides, aryl halides, base catalysts like potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted pyrazolethione derivatives.

Scientific Research Applications

Pyrazolethione, 3-1 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of pyrazolethione, 3-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, this compound may interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

- Pyrazolethione nucleus : A five-membered aromatic ring with a sulfur-containing thione group at position 3, essential for inhibitory activity.

- Tribromophenyl substituent : A bulky, lipophilic group at the R1 position enhances potency by engaging hydrophobic pockets in the SrtA active site .

- Amide-linked phenyl ring : Modifications at the R3 and R4 positions (e.g., pyridyl groups) improve binding affinity .

Pharmacological Profile :

- IC₅₀: <5 µM against S.

- Minimal Inhibitory Concentration (MIC) : >1 mM against S. aureus, confirming negligible bactericidal effects .

- Mechanism: Non-covalent interactions with the SrtA catalytic triad (Met56, Val110, Trp171) via hydrophobic and π-stacking interactions .

Activity and Selectivity

Table 1: Inhibitory Activity and Selectivity of SrtA Inhibitors

| Compound Class | Example Compound | IC₅₀ (µM) | MIC (µM) | Growth Inhibition (500 µM) | Key Feature(s) |

|---|---|---|---|---|---|

| Pyrazolethione | 3-1 | <5 | >1,000 | Minimal | Thione group, tribromophenyl R1 |

| Pyrazolethione | 3-12 | 0.30 | >1,000 | None | Optimized R1/R3 substituents |

| Pyridazinone | 4-ethoxy-2-phenyl-5-mercaptopyridazin-3-one | 0.20 | ~500 | Severe | Mercapto group forms disulfide bond with Cys184 |

| Rhodanine | Lead compound 1 | ~1 | ~10 | Severe | Broad-spectrum toxicity via β-lactamase inhibition |

| Benzisothiazolinone | N-(adamantan-1-yl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide | 6.11 | 20–164 | Moderate | Irreversible Cys184 modification |

Key Findings :

Potency vs. Selectivity: Pyrazolethione 3-12 (IC₅₀ = 0.30 µM) is the most potent in its class but shares 3-1’s low MIC (>1,000 µM), indicating high selectivity for SrtA over essential bacterial pathways . Pyridazinones exhibit sub-micromolar IC₅₀ values (e.g., 0.20 µM) but often inhibit bacterial growth at 500 µM, limiting their therapeutic utility .

Structural Determinants of Activity :

- Thione Group : Replacement with a ketone (e.g., compound 3–13) reduces potency by >10-fold, underscoring the thione’s role in metal coordination or hydrogen bonding .

- Hydrophobic Substituents : Bulky groups (e.g., tribromophenyl in 3-12) enhance binding to hydrophobic pockets in the SrtA active site .

Mechanism of Action

Table 2: Binding Mechanisms of SrtA Inhibitors

| Compound Class | Binding Mode | Key Interactions |

|---|---|---|

| Pyrazolethione | Non-covalent | Hydrophobic (Met56, Val110, Trp171), π-stacking |

| Pyridazinone | Covalent (disulfide bond with Cys184) | Thiol-dependent irreversible inhibition |

| Rhodanine | Non-selective | β-lactamase inhibition, broad toxicity |

- Pyrazolethiones : Molecular dynamics simulations confirm stable binding via hydrophobic interactions, with RMSD values <0.4 nm over 20 ns, indicating robust target engagement .

- Pyridazinones: Covalent modification of Cys184 improves potency but increases off-target risks due to reactive thiol groups .

Pharmacophore and SAR Trends

- Common Pharmacophore (AAAHR): Aromatic (R), hydrogen bond acceptor (A), and hydrophobic (H) features are shared among pyrazolethiones, pyridazinones, and rhodanines .

- SAR Insights :

Critical Challenges :

- Balancing lipophilicity (for potency) with solubility (for bioavailability).

- Avoiding off-target effects in human cells, particularly with reactive thione groups.

Q & A

Q. What are the optimal synthetic pathways for Pyrazolethione, 3-1, and how can reaction conditions be systematically optimized?

Methodological Answer: Begin with literature review to identify existing synthetic routes (e.g., cyclocondensation of thioureas with β-ketoesters). Optimize parameters (temperature, solvent, catalyst) using a factorial design of experiments (DoE) to assess yield and purity. Characterize intermediates via thin-layer chromatography (TLC) and final product using NMR and mass spectrometry . Report detailed protocols to ensure reproducibility, adhering to guidelines for experimental sections in journals .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers are critical for confirming its structure?

Methodological Answer: Prioritize H/C NMR for backbone confirmation (e.g., thione proton at δ 10–12 ppm), IR for C=S stretching (~1200 cm), and HRMS for molecular ion validation. Cross-reference spectral data with computational simulations (DFT) to resolve ambiguities. Include raw spectral data in supplementary materials with clear annotations .

Q. How can researchers design initial biological assays to evaluate this compound’s antimicrobial activity?

Methodological Answer: Use the PICO framework: P (bacterial strains), I (compound concentration), C (untreated controls), O (inhibition zone/microbial growth rate). Employ broth microdilution for MIC determination and agar diffusion for qualitative assessment. Validate results with positive controls (e.g., ampicillin) and triplicate trials to ensure statistical robustness .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives to enhance therapeutic efficacy?

Methodological Answer: Synthesize derivatives with modifications at the pyrazole ring (e.g., substituents at positions 1, 3, or 5). Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features (logP, steric effects) with biological outcomes. Integrate in silico docking (AutoDock) to predict binding affinities to target proteins (e.g., bacterial enzymes) .

Q. What statistical methods are recommended to resolve contradictions in reported pharmacokinetic data (e.g., bioavailability) for this compound?

Methodological Answer: Apply meta-analysis to aggregate data from disparate studies, assessing heterogeneity via Cochran’s Q-test. Use funnel plots to detect publication bias. If contradictions persist, conduct in vivo studies with standardized protocols (e.g., fixed dosage, animal model) and Bayesian hierarchical modeling to account for variability .

Q. How can researchers investigate the mechanistic role of this compound in oxidative stress pathways using multi-omics approaches?

Methodological Answer: Combine transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., Nrf2, HO-1) and metabolomics (LC-MS) to profile antioxidant metabolites (glutathione, SOD). Validate findings with siRNA knockdowns and ROS detection assays (DCFH-DA). Use pathway enrichment tools (DAVID, KEGG) to map interactions .

Methodological Considerations for Data Interpretation

Q. What strategies should be employed to validate computational predictions (e.g., DFT, molecular dynamics) for this compound’s reactivity?

Methodological Answer: Cross-validate computational results with experimental data (e.g., XRD for crystal structure vs. DFT-optimized geometry). Use sensitivity analysis to test the impact of basis sets or force fields on outcomes. Publish raw computational input/output files in repositories like Zenodo for peer verification .

Q. How can researchers address batch-to-batch variability in this compound synthesis during large-scale studies?

Methodological Answer: Implement quality-by-design (QbD) principles, monitoring critical process parameters (CPPs) via PAT tools (e.g., in-line FTIR). Use statistical process control (SPC) charts to detect deviations. Characterize each batch with DSC for polymorph consistency and HPLC for purity ≥98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.